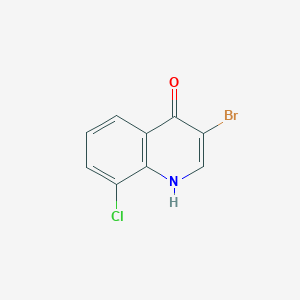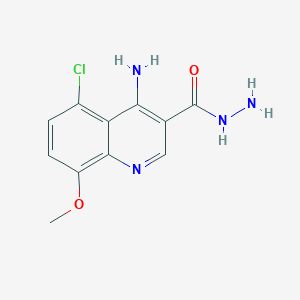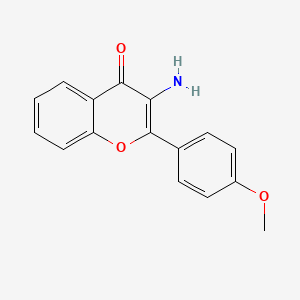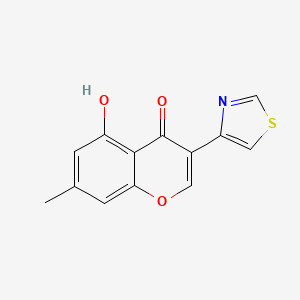
4,4'-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile: is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two benzonitrile groups attached to a central 1,2-dihydroxyethane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile typically involves the reaction of benzonitrile derivatives with ethylene glycol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which 4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the nitrile groups can participate in coordination with metal ions. These interactions can influence biological pathways and processes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(Diazene-1,2-diyl)dibenzonitrile
Comparison: In contrast, similar compounds may lack one or more of these functional groups, leading to different chemical behaviors and uses .
Propriétés
Numéro CAS |
113365-36-9 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
4-[2-(4-cyanophenyl)-1,2-dihydroxyethyl]benzonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14/h1-8,15-16,19-20H |
Clé InChI |
DJWDNMGLWDUONJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)




![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)





